Furfuryl acrylate

Free radical polymerization Photopolymerization Network formation

Furfuryl acrylate (FA) is an acrylate ester derived from furfuryl alcohol and acrylic acid, featuring a polymerizable acrylate double bond and a furan ring capable of participating in Diels-Alder reactions. As a member of the acryl-furanic compound class, FA undergoes free radical polymerization but deviates from classical kinetics due to the degradative transfer activity of the furfuryl ring, leading to crosslinked networks even at low monomer conversion.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 10525-17-4
Cat. No. B080507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl acrylate
CAS10525-17-4
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=CC=CO1
InChIInChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2
InChIKeyBHPLCUDMENJIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfuryl Acrylate (CAS 10525-17-4): A Bio-based Furanic Acrylate Monomer for Advanced Polymer Architectures


Furfuryl acrylate (FA) is an acrylate ester derived from furfuryl alcohol and acrylic acid, featuring a polymerizable acrylate double bond and a furan ring capable of participating in Diels-Alder reactions [1]. As a member of the acryl-furanic compound class, FA undergoes free radical polymerization but deviates from classical kinetics due to the degradative transfer activity of the furfuryl ring, leading to crosslinked networks even at low monomer conversion [2]. FA can also be copolymerized with ethylene using palladium catalysts to yield functional polyolefins with precise molecular control [3].

Why Generic Acrylates Cannot Substitute for Furfuryl Acrylate in Demanding Polymer Designs


Generic acrylate monomers lack the distinctive furan ring that defines furfuryl acrylate's functional and structural performance. While simple alkyl acrylates polymerize via conventional free radical mechanisms, FA introduces degradative chain transfer from the furfuryl ring, intrinsically modifying network topology and crosslink density [1]. Moreover, the furan moiety enables thermally reversible Diels-Alder crosslinking with bismaleimides, a capability absent in petrochemical acrylates, which typically form permanent, non-reprocessable thermosets [2]. In copolymerizations, FA can act as a branching agent or rheology modifier in ways that other acrylates cannot replicate, underscoring the need for direct, quantitative comparator data [3].

Quantitative Differentiation Evidence for Furfuryl Acrylate vs. Closest Analogs


Higher Crosslinking Density and Slower Polymerization Kinetics Relative to Furfuryl Methacrylate

In a direct kinetic comparison, the bulk photopolymerization of furfuryl acrylate (FA) was found to be more retarded and to produce gels with a greater degree of crosslinking compared to furfuryl methacrylate (FM) under identical photoinitiation conditions [1]. The difference arises from the distinct reactivity of the furfuryl ring in each monomer, with FA exhibiting stronger degradative transfer activity [2].

Free radical polymerization Photopolymerization Network formation

Accelerated Crosslinking and Network Formation at Low Monomer Conversion Compared to Classical Acrylates

Furfuryl acrylate (FA) deviates from the classical free radical kinetic scheme observed for conventional acrylates like methyl methacrylate (MMA). FA polymerization yields crosslinked polymers even at a degree of conversion lower than 7%, driven by the degradative transfer activity of the furfuryl ring [1]. In contrast, MMA follows a classical kinetic pathway and typically requires higher conversion to achieve comparable crosslink densities, unless difunctional comonomers are added.

Free radical polymerization Crosslinking Kinetic deviation

Enables Thermally Reversible Crosslinking via Diels-Alder Chemistry, Imparting Reprocessability

Furfuryl acrylate (FA) uniquely enables thermally reversible crosslinking via the Diels-Alder (DA) reaction between its pendant furan group and bismaleimide crosslinkers. In an FA-ethylene-ethyl acrylate terpolymer (FA-EEA), the furan content could be tuned between 1.7% and 7.5% (x), directly dictating the crosslinking degree and resulting mechanical properties [1]. Crucially, the reversibly crosslinked FA-EEA maintained good mechanical properties even after three cycles of thermoforming and reprocessing, a feature unattainable with permanently crosslinked acrylic systems lacking furan moieties [1].

Diels-Alder reaction Reversible crosslinking Vitrimers Self-healing

Bio-based Carbon Content Derived from Furfural: A Renewable Alternative to Petrochemical Acrylates

Furfuryl acrylate (FA) is synthesized from furfuryl alcohol, which is derived from furfural—a platform chemical obtained from lignocellulosic biomass. While specific bio-based carbon content values for FA homopolymers are not reported, studies on structurally analogous tetrahydrofurfuryl acrylate photopolymers demonstrate biorenewable carbon contents ranging from 63.7% to 74.9% [1]. This contrasts sharply with conventional petrochemical acrylates like methyl methacrylate or butyl acrylate, which have negligible renewable carbon content unless specifically designed with bio-based intermediates.

Bio-based monomers Renewable feedstocks Sustainable polymers

Rheological Modification and Processability Enhancement in High Molecular Weight Polymers

Incorporation of a small amount of furfuryl acrylate (or furfuryl alkylacrylate) into monovinylidene aromatic polymers (e.g., polystyrene) unexpectedly improves melt flow at elevated temperatures while preserving high molecular weight and mechanical properties [1]. This is a direct, claimed advantage over unmodified high molecular weight polymers, which typically suffer from high melt viscosity and difficult processability, often leading to thermal degradation during processing.

Rheology modifier Polymer processing Chain branching

Living Copolymerization with Ethylene to Yield Functional Polyolefins

Furfuryl acrylate (FA) undergoes living copolymerization with ethylene using α-diimine palladium catalysts, enabling precise control over molecular weight and comonomer incorporation [1]. Mechanistic studies confirm FA inserts into the Pd-Me bond in a 2,1-mode without furan ring coordination, followed by isomerization to a six-membered chelate [1]. This contrasts with many polar vinyl monomers (e.g., methyl acrylate, vinyl acetate) which often poison or deactivate early transition metal catalysts, precluding living behavior and yielding ill-defined copolymers.

Coordination polymerization Polar monomer incorporation Functional polyolefins

High-Value Application Scenarios for Furfuryl Acrylate Driven by Quantitative Evidence


Thermoreversible and Reprocessable Acrylate Rubbers and Elastomers

Based on the demonstrated ability of furfuryl acrylate (FA) copolymers to undergo reversible Diels-Alder crosslinking, formulators can design acrylate rubbers that are thermally reprocessable. As shown in FA-EEA terpolymers, the furan content can be tuned (1.7%-7.5%) to adjust crosslink density, and the materials retain mechanical integrity after multiple thermoforming cycles [1]. This enables the development of recyclable elastomers for seals, gaskets, and automotive components, reducing waste and enabling new manufacturing paradigms.

Bio-based, High-Crosslink-Density Coatings and Adhesives

The combination of FA's bio-based origin (inferred renewable carbon >60%) and its propensity to form densely crosslinked networks at low conversion makes it ideal for sustainable, high-performance coatings and adhesives. The faster onset of gelation compared to classical acrylates [2] is advantageous for rapid curing in UV or thermal processes, while the higher crosslink density relative to FM [3] contributes to enhanced solvent resistance and mechanical robustness.

Functional Polyolefins and Precision Polymer Synthesis

The ability of FA to undergo living copolymerization with ethylene via palladium catalysts [4] opens avenues for synthesizing functionalized polyethylene with controlled architecture. The pendant furan groups serve as reactive handles for post-polymerization modifications (e.g., Diels-Alder, click chemistry), enabling the creation of advanced polyolefin materials with tailored adhesion, compatibility, or stimuli-responsive properties for packaging, biomedical, or electronic applications.

Rheology Modifier and Process Aid for High-Performance Thermoplastics

As disclosed in patent literature [5], furfuryl acrylate can be incorporated at low levels into high molecular weight styrenic or acrylic polymers to dramatically improve melt flow during processing without sacrificing mechanical or thermal properties. This makes FA a strategic additive for injection molding, extrusion, or fiber spinning of engineering plastics where high molecular weight is needed for end-use performance but high melt viscosity hinders manufacturability.

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